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molecular formula C17H17ClN4O B038386 5-Chloro-N,N-dimethyl-2-(4-methylphenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide CAS No. 118697-12-4

5-Chloro-N,N-dimethyl-2-(4-methylphenyl)-3H-imidazo(4,5-b)pyridine-3-acetamide

Cat. No. B038386
M. Wt: 328.8 g/mol
InChI Key: WWGZKSUTVBDCEW-UHFFFAOYSA-N
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Patent
US04824951

Procedure details

A slurry of 5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid (2.8 g, 0.0093 mole) in tetrahydrofuran (11.3 ml) and dimethylformamide (0.68 g, 0.0093 mole) was cooled in an ice bath under nitrogen. Thionyl chloride (1.22 g, 0.0102 mole) was added dropwise to the stirred suspension. After stirring at room temperature for twenty minutes, the solution was cooled again in an ice bath and a solution of dimethylamine in tetrahydrofuran (18.9 ml of a 2.95M solution, 0.056 mole) was added dropwise. The suspension was stirred at room temperature under nitrogen for one hour and then the solvents were removed under reduced pressure. The residue was triturated in water (100 ml) and the resulting solid was collected by filtration and rinsed three times with water. The solid was dissolved in hot isopropyl alcohol, filtered while hot, and brought to the cloud point with water. Upon cooling, a solid precipitated which was collected by filtration, rinsed with water, and dried under high vacuum at 70° C. to give 2.17 g (71% yield) of title compound, mp 182°-185° C.
Name
5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
11.3 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH2:18][C:19]([OH:21])=O)[C:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=3)=[N:10][C:5]2=[CH:4][CH:3]=1.[CH3:22][N:23](C)[CH:24]=O.S(Cl)(Cl)=O.CNC>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH2:18][C:19]([N:23]([CH3:24])[CH3:22])=[O:21])[C:9]([C:11]3[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=3)=[N:10][C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
5-chloro-2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine-3-acetic acid
Quantity
2.8 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)N(C(=N2)C2=CC=C(C=C2)C)CC(=O)O
Name
Quantity
0.68 g
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
11.3 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.22 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for twenty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled again in an ice bath
STIRRING
Type
STIRRING
Details
The suspension was stirred at room temperature under nitrogen for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated in water (100 ml)
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
rinsed three times with water
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hot isopropyl alcohol
FILTRATION
Type
FILTRATION
Details
filtered while hot, and
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a solid precipitated which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum at 70° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=N1)N(C(=N2)C2=CC=C(C=C2)C)CC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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